Acetic acid--1-(phenylsulfanyl)hexan-1-ol (1/1)
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Overview
Description
Acetic acid–1-(phenylsulfanyl)hexan-1-ol (1/1) is a chemical compound that combines the properties of acetic acid, a carboxylic acid, with 1-(phenylsulfanyl)hexan-1-ol, an alcohol with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–1-(phenylsulfanyl)hexan-1-ol typically involves the reaction of 1-(phenylsulfanyl)hexan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of acetic acid–1-(phenylsulfanyl)hexan-1-ol may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–1-(phenylsulfanyl)hexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylsulfanyl derivatives.
Scientific Research Applications
Acetic acid–1-(phenylsulfanyl)hexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid–1-(phenylsulfanyl)hexan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes, which can modulate the activity of enzymes and other biomolecules. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins may also contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfanyl)hexan-1-ol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.
Acetic acid–1-(phenylsulfanyl)pentan-1-ol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Acetic acid–1-(phenylsulfanyl)heptan-1-ol: Similar structure but with a longer carbon chain, influencing its solubility and reactivity.
Uniqueness
Acetic acid–1-(phenylsulfanyl)hexan-1-ol is unique due to the presence of both the acetic acid and phenylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61174-03-6 |
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Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
acetic acid;1-phenylsulfanylhexan-1-ol |
InChI |
InChI=1S/C12H18OS.C2H4O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11;1-2(3)4/h4,6-9,12-13H,2-3,5,10H2,1H3;1H3,(H,3,4) |
InChI Key |
ZYGNPHFFVFHURT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(O)SC1=CC=CC=C1.CC(=O)O |
Origin of Product |
United States |
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